molecular formula C17H16ClFN2O4S B2379365 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 438029-19-7

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No.: B2379365
CAS No.: 438029-19-7
M. Wt: 398.83
InChI Key: DEVBMUHGZGUTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, fluorophenyl, piperazinyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nucleophilic Substitution: A nucleophilic substitution reaction where 4-chlorobenzoic acid is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Piperazine Introduction: The intermediate product is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-15-6-1-12(17(22)23)11-16(15)26(24,25)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVBMUHGZGUTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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